molecular formula C8H5F5O B14046065 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene

Cat. No.: B14046065
M. Wt: 212.12 g/mol
InChI Key: NGEBHDOBNFLVSJ-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene is a polyfluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at positions 1 and 2, a difluoromethoxy group (-OCF₂) at position 3, and a fluoromethyl (-CH₂F) group at position 5. Its molecular formula is C₇H₄F₅O, with a molecular weight of 199.05 g/mol. The compound’s high degree of fluorination confers unique electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science.

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,3-difluoro-4-(fluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c9-3-4-1-2-5(14-8(12)13)7(11)6(4)10/h1-2,8H,3H2

InChI Key

NGEBHDOBNFLVSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CF)F)F)OC(F)F

Origin of Product

United States

Preparation Methods

Halogenation and Selective Fluorination

A common industrial approach to fluorinated benzenes involves selective halogenation of chlorinated benzene derivatives followed by fluorination steps. For example, halogenation of chlorobenzotrifluoride derivatives under controlled temperature and catalyst conditions can yield key intermediates for further fluorination. Although this method is well-established for chlorinated and trifluoromethyl-substituted benzenes, adapting it to incorporate difluoromethoxy and fluoromethyl groups requires further functional group transformations.

Balz–Schiemann Reaction with Photochemical Fluorodediazoniation

The Balz–Schiemann reaction is a classical method for introducing fluorine atoms on aromatic rings via diazonium salt intermediates. Recent advancements have improved this method by using photochemical fluorodediazoniation in continuous flow reactors, which enhances reaction speed, selectivity, and scalability. For example, 1,2-difluorobenzene can be synthesized from 2-fluoroaniline via in situ generation and photochemical decomposition of diazonium salts using HF/pyridine as the fluorinating agent. The reaction achieves high selectivity (≥95%) and conversion within 10 minutes residence time under LED irradiation at 365 nm.

This method's advantage lies in avoiding isolation of unstable diazonium salts and enabling mild reaction conditions that could be adapted for complex fluorinated derivatives such as 1,2-difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene.

Difluorocarbene Insertion and Ring Expansion

Difluorocarbene chemistry offers a route to introduce fluorine atoms and fluorinated groups via cyclobutene ring expansion. Seyferth’s reagent (phenyl(trifluoromethyl)mercury(II)) can generate difluorocarbene in situ, which then reacts with substituted cyclobutenes to form difluorobenzene derivatives. This method avoids explosive intermediates typical of other fluorination methods and allows for the introduction of fluorine atoms at defined positions on the aromatic ring.

The reaction mechanism involves formation of a housane intermediate followed by ring expansion and elimination steps, yielding fluorinated benzene rings with substituents such as methyl or phenyl groups. Although this method has been demonstrated for simpler difluorobenzenes, extending it to incorporate difluoromethoxy and fluoromethyl substituents would require tailored precursors and reaction conditions.

Trifluoromethoxylation Reagents for Difluoromethoxy Group Installation

Installation of the difluoromethoxy (-OCF2H or -OCF2-) group on aromatic rings can be achieved by trifluoromethoxylation reactions using specialized reagents. Recent developments have shown that reagents such as CF3SiMe3 in the presence of fluoride sources (CsF), silver salts (AgOTf), and oxidants like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can efficiently introduce trifluoromethoxy groups onto electron-deficient aromatic substrates under mild conditions.

This method tolerates various functional groups (ester, cyano, nitro, sulfonyl, ether) and could be adapted for the difluoromethoxy substituent by modifying reagent stoichiometry and reaction parameters. The mild reaction conditions are advantageous for preserving sensitive fluoromethyl substituents.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Limitations Yield Range (%)
Halogenation + Fluorination Chlorobenzotrifluoride, Cl2, Fe/FeCl3, NH3 High selectivity, industrial scalability Limited to chlorinated intermediates Up to 85% (intermediates)
Balz–Schiemann Photochemical 2-Fluoroaniline, NaNO2, HF/pyridine, LED (365 nm) Fast, clean, continuous flow, high selectivity Requires handling of corrosive HF/pyridine ≥95% (for difluorobenzene)
Difluorocarbene Ring Expansion Seyferth’s reagent, NaI, substituted cyclobutenes Avoids explosive intermediates, regioselective Sensitive to impurities, complex purification Moderate (variable)
Trifluoromethoxylation Reagents CF3SiMe3, CsF, AgOTf, Selectfluor/NFSI Mild conditions, broad substrate scope Requires specialized reagents 42–77%

Research Findings and Notes

  • The photochemical Balz–Schiemann reaction in continuous flow reactors is a breakthrough for scalable and selective fluorination, minimizing hazardous intermediate isolation and improving reaction times.
  • Difluorocarbene insertion methods provide a mechanistically elegant route to difluorobenzenes but are sensitive to reagent purity and require careful control of reaction conditions.
  • Trifluoromethoxylation chemistry is rapidly evolving, enabling the installation of fluorinated alkoxy groups on aromatic rings with good functional group tolerance and moderate to good yields.
  • Industrial halogenation methods remain relevant for preparing key intermediates for further fluorination and functionalization, with optimized catalyst and temperature control to maximize yield and selectivity.

Chemical Reactions Analysis

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene undergoes several types of chemical reactions, including:

Major products formed from these reactions include substituted benzene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene" are not available within the provided search results, here's what can be gathered regarding its properties, synthesis, and potential applications based on the available information:

Chemical Properties and Synthesis

  • Basic Information: 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene has the molecular formula C8H5F5OC_8H_5F_5O and a molecular weight of 212.12 .
  • Boiling Point: The predicted boiling point is 184.4±35.0 °C .
  • Density: The predicted density is 1.369±0.06 g/cm3 .
  • Synthesis: The search results mention the preparation products and raw materials for 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene, but do not detail the synthesis process .

Potential Applications
Due to the presence of fluorine atoms, the compound's reactivity can be influenced because fluorine is an electron-withdrawing atom . One search result generally describes potential applications for fluorinated aromatic compounds:

  • повлиян Chemical Properties, Stability, and Reactivity: The presence of electronegative fluorine atoms significantly influences the compound's chemical properties, stability, and reactivity.

Analogous Compounds

Several compounds share structural similarities with 1,2-difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene:

  • 1,3-Difluoro-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of difluoromethoxy, leading to higher electronegativity.
  • 1-Fluoro-3-methoxy-5-(difluoromethoxy)benzene: Has one less fluorine atom, which potentially lowers its reactivity compared to difluoro variants.
  • 1,2-Difluoro-4-methoxybenzene: Features a simpler structure with only one methoxy group and lacks the additional difluoromethoxy group.

Mechanism of Action

The mechanism by which 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene exerts its effects is primarily through its interaction with molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene F (1,2), -OCF₂ (3), -CH₂F (6) C₇H₄F₅O 199.05 High electronegativity, lipophilicity
6-Bromo-3-fluoro-1,2-dimethylbenzene Br (6), F (3), -CH₃ (1,2) C₈H₈BrF 203.05 Bromine’s polarizability, higher MW
Trifluoromethyl pyridine derivatives CF₃, 1,3,4-oxadiazole moieties Varies ~300–350 Insecticidal activity (LC₅₀: 30–40 mg/L)

Key Observations :

  • The target compound’s fluoromethyl and difluoromethoxy groups enhance electron-withdrawing effects compared to methyl or bromine substituents in analogues like 6-bromo-3-fluoro-1,2-dimethylbenzene. This likely increases its metabolic stability and binding affinity in biological systems.
  • Compared to trifluoromethyl pyridine derivatives (e.g., E18 and E27 in ), the benzene core of the target compound lacks a heteroatom, which may reduce ring strain but alter electronic interactions with biological targets .

Table 2: Insecticidal Activity of Fluorinated Analogues

Compound Target Pest LC₅₀ (mg/L) Key Substituents
Trifluoromethyl pyridine E18 Mythimna separata 38.5 CF₃, oxadiazole
Trifluoromethyl pyridine E27 Mythimna separata 30.8 CF₃, optimized bulk substituents
Chlorpyrifos (reference) Plutella xylostella 87% mortality at 250 mg/L Organophosphate backbone

Key Observations :

  • The electron-withdrawing fluorine substituents in the target compound mirror those in the pyridine derivatives from , which showed LC₅₀ values competitive with avermectin (29.6 mg/L) .
  • Unlike chlorpyrifos, fluorinated aromatics like the target compound may exhibit lower mammalian toxicity due to reduced hydrolytic instability .

Biological Activity

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene (CAS No. 1807175-64-9) is a fluorinated aromatic compound notable for its unique structural features, including multiple fluorine and methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by the electron-withdrawing properties of the fluorine atoms. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene has the following molecular characteristics:

PropertyValue
Molecular FormulaC8H5F5O
Molecular Weight212.12 g/mol
Boiling Point184.4 ± 35.0 °C (Predicted)
Density1.369 ± 0.06 g/cm³ (Predicted)

The presence of multiple fluorine atoms significantly enhances the compound's reactivity and stability in various chemical environments .

Synthesis

The synthesis of this compound typically involves advanced organic reactions that incorporate difluoromethoxy groups into a benzene ring, utilizing methodologies such as nucleophilic substitution and electrophilic aromatic substitution .

The biological activity of 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism .
  • Antimicrobial Properties : The fluorinated structure may impart enhanced antimicrobial activity, making it a candidate for further investigation in the field of infectious diseases .

Anticancer Activity

Recent research has indicated that compounds with similar fluorinated structures exhibit potential anticancer properties. For instance, studies have shown that halogenated benzene derivatives can inhibit tumor growth by targeting pathways involved in cell proliferation and apoptosis. Although specific data on 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene is limited, analogs have demonstrated efficacy against various cancer cell lines .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of fluorinated compounds. Some studies suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene against different cell lines. These studies typically involve assessing cell viability using MTT assays or similar methods to determine the compound's efficacy at various concentrations.

Pharmacological Applications

Given its structural characteristics and preliminary biological data, 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene holds promise for various pharmacological applications:

  • Potential Drug Development : The compound may serve as a lead structure for developing new drugs targeting metabolic disorders or cancer.
  • Research Tool : Its unique properties make it valuable for studying enzyme mechanisms and cellular pathways due to its ability to selectively inhibit specific targets .

Q & A

Basic: What are the key synthetic pathways for 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene, and how can intermediates be optimized?

Methodological Answer:
The synthesis of polyfluorinated aromatic compounds like this requires sequential functionalization. A common approach involves:

Electrophilic fluorination : Introduce fluorine atoms via halogen-exchange reactions using agents like KF or CsF in polar aprotic solvents (e.g., DMF) under controlled heating .

Difluoromethoxy introduction : React phenol intermediates with difluorocarbene reagents (e.g., ClCF₂CO₂Na) in basic conditions to form the difluoromethoxy group .

Fluoromethylation : Use fluoromethyl iodide (CH₂FI) with Cu(I)-catalyzed cross-coupling to attach the fluoromethyl group at the 6-position .
Optimization Tips :

  • Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation efficiency.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to eliminate byproducts like dehalogenated species .

Advanced: How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved for fluorinated aromatic intermediates?

Methodological Answer:
Contradictions often arise due to:

  • Dynamic effects : Fluorine’s strong electronegativity can distort <sup>1</sup>H NMR signals. Use <sup>19</sup>F-<sup>1</sup>H coupling constants to confirm substituent positions .
  • Mass spectrometry fragmentation : Polyfluorinated compounds may lose F or CF₃ groups during ionization. Compare experimental data with computational predictions (e.g., DFT simulations of fragmentation patterns) .
    Resolution Workflow :

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and assign substituent positions unambiguously .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures containing fluorinated byproducts?

Methodological Answer:

  • Liquid-liquid extraction : Use fluorophilic solvents (e.g., perfluorodecalin) to separate fluorinated products from non-fluorinated impurities .
  • Distillation : Fractional distillation under reduced pressure (20–50 mbar) to exploit differences in boiling points between fluorinated species .
  • Crystallization : Recrystallize from hexane/CH₂Cl₂ (1:3) at –20°C to isolate crystalline product .

Advanced: How can reaction thermodynamics (e.g., Gibbs free energy) inform the design of fluorination steps for this compound?

Methodological Answer:
Thermodynamic data (e.g., ΔG‡ for fluorination) can predict reaction feasibility:

Calculate ΔG‡ for fluorination using density functional theory (DFT) to identify kinetically favorable pathways .

Compare fluorinating agents (e.g., Selectfluor vs. DAST) based on their activation energies for specific positions. For example, DAST may favor fluorination at electron-deficient aromatic positions due to its electrophilic nature .

Validate predictions with differential scanning calorimetry (DSC) to detect exothermic/endothermic transitions during reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • <sup>19</sup>F NMR : Essential for confirming fluorine count and substitution patterns. Use CDCl₃ as solvent and reference to CFCl₃ .
  • IR spectroscopy : Identify C-F stretches (1000–1100 cm⁻¹) and O-CF₂-O vibrations (1250–1300 cm⁻¹) .
  • Mass spectrometry : Employ electron ionization (EI-MS) to detect molecular ions (e.g., [M]<sup>+</sup>) and verify isotopic patterns for fluorine .

Advanced: How can mechanistic studies resolve low yields in the fluoromethylation step?

Methodological Answer:
Low yields often stem from:

  • Steric hindrance : The fluoromethyl group’s bulk may impede coupling. Use bulky ligands (e.g., XPhos) to enhance catalyst stability .
  • Side reactions : Competing dehalogenation or hydrolysis. Add molecular sieves to scavenge moisture and maintain anhydrous conditions .
    Mechanistic Probes :
  • Conduct kinetic isotope effect (KIE) studies to determine rate-limiting steps.
  • Use <sup>13</sup>C-labeled reagents to track fluoromethyl incorporation via NMR .

Basic: What safety protocols are critical when handling this compound’s precursors (e.g., fluoromethyl iodide)?

Methodological Answer:

  • Ventilation : Perform reactions in fume hoods due to volatile fluorinated reagents’ toxicity .
  • PPE : Use nitrile gloves and face shields to prevent skin/eye contact.
  • Spill management : Neutralize fluorinated waste with calcium carbonate before disposal .

Advanced: How can computational modeling predict regioselectivity in difluoromethoxy group installation?

Methodological Answer:

  • DFT calculations : Compare activation energies for ortho, meta, and para positions to identify preferred sites. For example, electron-withdrawing fluorine substituents may direct difluoromethoxy groups to meta positions .
  • Molecular electrostatic potential (MEP) maps : Visualize electron density to predict electrophilic attack sites .
  • Validate with Hammett substituent constants (σ) to quantify electronic effects .

Basic: How should this compound be stored to prevent decomposition?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to avoid photodegradation.
  • Atmosphere : Use argon-filled containers to minimize oxidation.
  • Compatibility : Avoid polypropylene containers; use glass or fluoropolymer-lined caps .

Advanced: What strategies address discrepancies between theoretical and experimental reaction outcomes?

Methodological Answer:

  • Iterative refinement : Adjust computational models (e.g., solvent effects in DFT) to better match experimental conditions .
  • Error analysis : Quantify uncertainties in kinetic measurements (e.g., ±5% for GC-MS peak integration) .
  • Multivariate analysis : Use Design of Experiments (DoE) to identify interactions between variables (e.g., temperature, catalyst loading) that models may overlook .

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